Enzymatic Substrate Specificity: KijD10 Catalytic Efficiency Drop Relative to dTDP-4-dehydro-2,6-dideoxy-alpha-D-glucose
dTDP-3,4-didehydro-2,6-dideoxy-D-glucose is the dedicated substrate for KijD10. The K102E mutant of KijD10, which maintains structural integrity, suffers a >10,000-fold reduction in catalytic efficiency for this compound compared to the wild-type enzyme, confirming that productive catalysis is exquisitely dependent on the precise 3,4-diketo substrate geometry not present in any competing intermediate [1].
| Evidence Dimension | Catalytic efficiency of KijD10 toward its natural diketo substrate |
|---|---|
| Target Compound Data | Wild-type KijD10 actively catalyzes reduction of dTDP-3,4-didehydro-2,6-dideoxy-alpha-D-glucose |
| Comparator Or Baseline | K102E mutant enzyme shows >10^4-fold reduction in catalytic efficiency compared to wild-type |
| Quantified Difference | >4 orders of magnitude (10,000-fold) loss of catalytic efficiency |
| Conditions | Kinetic assay utilizing KijD10 wild-type and site-directed mutant proteins expressed in Escherichia coli; protein crystallography confirmed native fold is maintained in the mutant [1] |
Why This Matters
This extreme sensitivity to the substrate structure means the compound is irreplaceable for any workflow requiring native pathway flux; the mutant data acts as a negative control proving the compound's unique enzymatic recognition.
- [1] Kubiak, R.L.; Holden, H.M. Combined structural and functional investigation of a C-3''-ketoreductase involved in the biosynthesis of dTDP-L-digitoxose. Biochemistry, 2011, 50, 5905-5917. View Source
